molecular formula C9H13N3OS B143569 2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- CAS No. 125627-64-7

2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)-

Cat. No. B143569
M. Wt: 211.29 g/mol
InChI Key: GFSUJYKSDOUPBH-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)-, also known as BTP, is a chemical compound used in scientific research. It is a diazo ketone that has been found to have potential as a photoaffinity label for proteins. BTP has a unique structure that makes it a useful tool for studying protein-ligand interactions and protein-protein interactions.

Mechanism Of Action

2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- works by covalently attaching to amino acid residues on proteins upon exposure to light. This allows for the identification of the specific residues that are involved in ligand binding and protein-protein interactions.

Biochemical And Physiological Effects

2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- has no known biochemical or physiological effects on living organisms. It is used solely as a research tool and is not intended for human or animal consumption.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- in lab experiments is its ability to selectively label specific amino acid residues on proteins. This allows for the identification of the binding sites of small molecules on proteins and for studying the conformational changes that occur upon ligand binding. However, one limitation of using 2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- is its potential toxicity and instability, which can affect the accuracy of the results obtained.

Future Directions

There are several future directions for the use of 2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- in scientific research. One potential application is in the development of new drugs that target specific proteins. 2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- could be used to identify the binding sites of small molecules on proteins, which could then be used as a basis for drug design. Another potential application is in the study of protein-protein interactions, which could lead to a better understanding of cellular signaling pathways and disease mechanisms. Additionally, 2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- could be used in combination with other research tools, such as mass spectrometry, to provide a more comprehensive understanding of protein-ligand interactions.

Synthesis Methods

2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- can be synthesized through a multistep process involving the reaction of ketones with thioamides, followed by diazotization. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)- has been used in various scientific research applications, including photoaffinity labeling of proteins, protein-protein interaction studies, and drug discovery. It has been found to be a useful tool for identifying the binding sites of small molecules on proteins and for studying the conformational changes that occur upon ligand binding.

properties

CAS RN

125627-64-7

Product Name

2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)-

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

1-diazo-4-(2-sulfanylidenepiperidin-1-yl)butan-2-one

InChI

InChI=1S/C9H13N3OS/c10-11-7-8(13)4-6-12-5-2-1-3-9(12)14/h7H,1-6H2

InChI Key

GFSUJYKSDOUPBH-FPLPWBNLSA-N

Isomeric SMILES

C1CCN(C(=S)C1)CC/C(=C/[N+]#N)/[O-]

SMILES

C1CCN(C(=S)C1)CCC(=O)C=[N+]=[N-]

Canonical SMILES

C1CCN(C(=S)C1)CCC(=C[N+]#N)[O-]

synonyms

2-Butanone, 1-diazo-4-(2-thioxo-1-piperidinyl)-

Origin of Product

United States

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